N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate” is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the sulfopropyl and other functional groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as pH, temperature, and solvent choice are critical for successful transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a fluorescent probe or a labeling agent due to its benzothiazole core, which is known for its fluorescence properties.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In industrial applications, this compound can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate” involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with similar core structure.
Sulforhodamine B: A dye with similar sulfonate groups.
Thioflavin T: A fluorescent dye with a benzothiazole core.
Uniqueness
The uniqueness of “N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate” lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for diverse applications and interactions with various molecular targets.
Properties
Molecular Formula |
C39H47N3O6S4 |
---|---|
Molecular Weight |
782.1 g/mol |
IUPAC Name |
N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C33H32N2O6S4.C6H15N/c1-2-23(21-30-34(17-7-19-44(36,37)38)28-15-13-25-10-4-6-12-27(25)33(28)43-30)22-31-35(18-8-20-45(39,40)41)32-26-11-5-3-9-24(26)14-16-29(32)42-31;1-4-7(5-2)6-3/h3-6,9-16,21-22H,2,7-8,17-20H2,1H3,(H-,36,37,38,39,40,41);4-6H2,1-3H3 |
InChI Key |
HGNBLZSYNRQLKN-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])/C=C/4\N(C5=C(S4)C6=CC=CC=C6C=C5)CCCS(=O)(=O)O.CCN(CC)CC |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C6=CC=CC=C6C=C5)CCCS(=O)(=O)O.CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.